molecular formula C13H10ClN3OS B2725517 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338404-41-4

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2725517
CAS No.: 338404-41-4
M. Wt: 291.75
InChI Key: PSHBSNJDYMYAAD-OVCLIPMQSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS: 338404-41-4) is an imidazothiazole derivative characterized by a 4-chlorophenyl substituent at the 6-position and an O-methyloxime group at the 5-carbaldehyde position. Its molecular formula is C₁₃H₁₀ClN₃OS, with a molar mass of 291.76 g/mol and a predicted density of 1.41 g/cm³ . The compound’s pKa is estimated at 4.20, suggesting moderate acidity under physiological conditions . Structurally, it shares a core imidazothiazole scaffold with other derivatives, such as CITCO, but differs in the oxime substituent (O-methyl vs. O-(3,4-dichlorobenzyl)) .

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBSNJDYMYAAD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Derivatives

A widely adopted method involves the cyclization of 2-aminothiazole derivatives with α-haloketones. For instance, 4-chlorobenzaldehyde reacts with 2-aminothiazole in the presence of hydrochloric acid as a catalyst, yielding the imidazo-thiazole core through intramolecular cyclization. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Ethanol or acetic acid
  • Reaction Time : 6–12 hours

This method achieves yields of 65–75%, with purity dependent on recrystallization solvents such as ethyl acetate or methanol.

Alternative Pathway via Phenacyl Bromides

Recent advancements utilize phenacyl bromides for cyclization. Ethyl bromopyruvate reacts with thiourea to form ethyl-2-aminothiazole-4-carboxylate, which subsequently cyclizes with 4-chlorophenacyl bromide under reflux conditions. This approach offers superior regioselectivity, minimizing byproducts like regioisomeric imidazo[1,2-b]thiazoles.

Oxime Formation

Conversion of the aldehyde to an oxime involves hydroxylamine hydrochloride under basic conditions:

Standard Oxime Synthesis

The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 60°C for 4–6 hours. Sodium acetate buffer (pH 4.5–5.5) enhances nucleophilic attack on the carbonyl carbon. The reaction proceeds as:
$$ \text{R-CHO} + \text{NH}_2\text{OH} \rightarrow \text{R-CH=N-OH} $$
Yields exceed 90%, though stereoselectivity (E/Z ratio) depends on solvent polarity.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time to 30 minutes while maintaining 88–92% yield. This method is favored in high-throughput industrial settings.

O-Methylation of the Oxime

The final step involves methylating the oxime’s hydroxyl group:

Methyl Chloride Alkylation

Reaction with methyl chloride (CH₃Cl) in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 8 hours produces the O-methyloxime derivative. The mechanism proceeds via an SN2 pathway:
$$ \text{R-CH=N-OH} + \text{CH}3\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{R-CH=N-OCH}3 $$
Yields average 70–75%, with residual methyl chloride removed via vacuum distillation.

Alternative Diazomethane Approach

Diazomethane (CH₂N₂) in diethyl ether methylates the oxime at room temperature within 2 hours, achieving 85–90% yield. However, diazomethane’s toxicity limits its industrial application.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted aldehyde and methylation byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) ensure >98% purity for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.42 ppm (oxime CH=N), δ 7.85 ppm (imidazo-thiazole H), and δ 3.45 ppm (OCH₃).
  • MS (ESI) : Molecular ion peak at m/z 337.84 [M+H]⁺ confirms the molecular formula C₁₄H₁₂ClN₃OS₂.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Temperature Control : Microreactors maintain ±1°C variance during exothermic steps like cyclization.
  • Automated Quenching : In-line neutralization of excess POCl₃ reduces corrosion risks.

Green Chemistry Initiatives

  • Solvent Recovery : >90% ethanol recovery via distillation loops.
  • Catalyst Recycling : Immobilized K₂CO₃ on mesoporous silica reduces waste.

Comparative Analysis of Methodologies

Parameter Cyclization Route Phenacyl Bromide Route Microwave Oxime
Yield (%) 65–75 70–80 88–92
Reaction Time (h) 6–12 4–6 0.5
Purity (%) 95 97 98
Scalability Moderate High Limited

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group back to the aldehyde or further to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the imidazo[2,1-b][1,3]thiazole ring.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Metabolism Studies

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime has been utilized in studies examining the modulation of drug metabolism. Its role as a CAR agonist makes it valuable for understanding how different compounds affect hepatic drug metabolism pathways.

Cancer Research

Research indicates that this compound may augment sensitivity to anticancer agents or help overcome resistance in cancer therapies. In particular, studies have shown that when combined with anticancer agents, it enhances the expression of genes associated with drug resistance mechanisms, such as MDR1 and UGT1A1. This suggests a potential application in improving treatment outcomes for ovarian cancer patients .

Neuro-oncology

The compound has demonstrated promising results in inhibiting the growth of brain tumor stem cells (BTSCs). It induces cell cycle arrest and apoptosis specifically in BTSCs without affecting normal astrocytes. This selectivity indicates its potential as a therapeutic agent for treating gliomas and other brain tumors .

Case Studies

StudyFindingsImplications
Study on CAR ActivationDemonstrated that this compound activates CAR with an EC50 value of 49 nMSuggests potential for enhancing drug metabolism
Cancer Treatment ResearchShowed enhanced efficacy of anticancer agents when combined with this compoundIndicates potential for overcoming drug resistance in cancer therapy
Neuro-oncology StudyFound selective inhibition of BTSC growth without harming normal cellsHighlights potential as a targeted therapy for brain tumors

Mechanism of Action

The mechanism by which 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent (Oxime Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (O-methyloxime) O-methyl C₁₃H₁₀ClN₃OS 291.76 Lower lipophilicity; predicted moderate solubility in polar solvents
CITCO (O-(3,4-dichlorobenzyl)oxime) O-(3,4-dichlorobenzyl) C₁₉H₁₂Cl₃N₃OS 436.74 High lipophilicity; potent human CAR agonist with PXR cross-reactivity
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde None (aldehyde form) C₁₂H₈FN₃OS 285.27 Halogen variation (F vs. Cl); no oxime group; uncharacterized activity
6-[(4-Chlorophenyl)sulfanyl]imidazo[...]oxime Sulfanyl + oxime C₁₂H₉ClN₄OS₂ 324.81 Sulfur substitution; potential altered receptor binding

Key Observations :

  • Lipophilicity : The O-methyloxime derivative has a lower molecular weight and fewer halogen atoms than CITCO, suggesting reduced lipophilicity. This may improve aqueous solubility but reduce membrane permeability .
  • Halogen Effects : Replacement of 4-chlorophenyl with 4-fluorophenyl () or sulfanyl groups () could modulate electronic properties and receptor affinity.
CAR Agonism
  • CITCO : A well-characterized human CAR agonist (EC₅₀ = 20–50 nM) that induces nuclear translocation of CAR and upregulates CYP2B6/3A4 expression . However, its lipophilicity drives unintended pregnane X receptor (PXR) activation, complicating therapeutic use .
  • Target Compound (O-methyloxime): No direct CAR activation data exists. Structural modeling suggests that the smaller O-methyl group may reduce PXR cross-reactivity compared to CITCO, but experimental validation is needed .
CYP Enzyme Modulation
  • CITCO : Upregulates CYP2B6 (2.19-fold), CYP2A6 (1.5-fold), and CYP3A4 (1.8-fold) in human hepatocytes, with CYP2E1 downregulation (0.86-fold) .
  • O-methyloxime: CYP modulation remains unstudied.

Pharmacological and Toxicological Profiles

  • CITCO: Demonstrates anti-cancer activity in brain tumor stem cells (BTSCs) by inhibiting growth and expansion in xenograft models . However, PXR activation may exacerbate hepatic steatosis and insulin resistance .
  • O-methyloxime: Unknown therapeutic effects. Predicted lower toxicity due to reduced halogen content, but in vitro and in vivo studies are required .

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a compound with significant biological activity, particularly as an agonist for the constitutive androstane receptor (CAR). This receptor plays a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound is characterized by its unique chemical structure, which contributes to its pharmacological properties.

  • Molecular Formula : C₁₂H₇ClN₂OS
  • Molecular Weight : 262.72 g/mol
  • CAS Number : 82588-41-8
  • Melting Point : 192-195 °C

Biological Activity

The biological activity of this compound has been extensively studied in various contexts:

1. Agonistic Activity on CAR

Research indicates that this compound acts as a potent and selective agonist for CAR. It exhibits an effective concentration (EC50) of approximately 49 nM in cellular assays. This selectivity is significant as it shows over 50-fold selectivity for CAR compared to other nuclear receptors, indicating its potential for targeted therapeutic applications .

2. Impact on Gene Expression

Upon activation of CAR by this compound, there is an upregulation of target genes such as CYP2B6 in hepatocytes. This suggests that the compound could enhance drug metabolism and clearance by inducing cytochrome P450 enzymes, which are essential for the biotransformation of many drugs .

3. Synergistic Effects with Anticancer Agents

In studies involving ovarian cancer cell lines, the combination of this compound with traditional anticancer agents resulted in increased cell proliferation compared to the use of anticancer agents alone. This highlights its potential role in overcoming drug resistance in cancer therapy .

Case Studies

Several studies have illustrated the biological effects of this compound:

  • Study on Hepatocytes : Treatment with CITCO (the oxime derivative) resulted in significant induction of CYP2B6 gene expression in primary human hepatocytes, suggesting a role in enhancing metabolic pathways .
  • Cancer Cell Line Studies : In glioma cell lines, treatment with CITCO led to increased expression of CAR and enhanced sensitivity to chemotherapeutic agents. This study emphasizes the potential for using CAR agonists to improve therapeutic outcomes in resistant cancer types .

Research Findings Summary Table

StudyFocusKey Findings
CAR AgonismEC50 = 49 nM; selective over other receptors
Gene ExpressionInduces CYP2B6 expression in hepatocytes
Cancer TherapyEnhances sensitivity to anticancer agents

Q & A

Q. What is the primary mechanism of action of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime in human cells?

The compound acts as a selective agonist of the constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic and metabolic pathways. Upon binding, it induces CAR nuclear translocation and recruits coactivators to drive transcription of target genes, such as CYP2B6 and ABCB1. This activation is confirmed via fluorescence-based CAR assays and primary human hepatocyte models .

Q. What standardized protocols are recommended for assessing CAR activation by this compound?

Key methodologies include:

  • In vitro fluorescence resonance energy transfer (FRET) assays to measure CAR-coactivator interactions.
  • Primary human hepatocyte cultures treated with the compound (typical concentrations: 0.1–10 µM) to evaluate CYP2B6 induction via qPCR or luciferase reporter assays.
  • Co-exposure with CAR inhibitors (e.g., meclizine) to confirm specificity of effects .

Q. Which metabolic pathways are most significantly influenced by this compound?

It primarily modulates amino acid metabolism (e.g., aspartate, serine) and carbohydrate metabolism (e.g., glucose, glycogen synthesis). Downstream effects include altered mitochondrial permeability and NAD+/pyruvate metabolism. These pathways are identified via transcriptomic profiling and pathway enrichment analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory gene expression data (e.g., simultaneous upregulation and downregulation of metabolic genes) observed with this compound?

Contradictions may arise from dose-dependent effects, cell-type specificity, or crosstalk with other receptors (e.g., PXR). Recommended approaches:

  • Dose-response studies to identify threshold concentrations for specific pathways.
  • Coactivator profiling (e.g., PGC-1α or NCOA6) to determine transcriptional complex composition.
  • Knockout models (e.g., CAR-deficient hepatocytes) to isolate primary vs. secondary effects .

Q. What experimental designs are critical for studying species-specific responses to this compound?

Due to low CAR ligand-binding domain (LBD) conservation (72% human-mouse similarity), researchers should:

  • Use humanized CAR mouse models for in vivo studies.
  • Compare responses to species-specific agonists (e.g., TCPOBOP for mice vs. This compound for humans).
  • Perform structural modeling of CAR LBD to identify critical residues governing ligand selectivity .

Q. How does phosphorylation status of CAR influence the compound’s activity?

Phosphorylated CAR exists as an inactive monomer bound to cytoplasmic ERK1/2. The compound binds phosphorylated CAR, triggering ERK1/2 dissociation, dephosphorylation, and nuclear translocation. Methodologically, this is studied via:

  • Phosphatase inhibition assays (e.g., calyculin A).
  • Subcellular fractionation to track CAR localization.
  • Mutagenesis of phosphorylation sites (e.g., Thr-38) .

Q. What transcriptomic validation strategies are recommended for genome-wide CYP induction data generated with this compound?

After RNA-seq or microarray analysis:

  • Prioritize qPCR validation of top-regulated CYPs (e.g., CYP2B6, CYP3A4).
  • Use chromatin immunoprecipitation (ChIP) to confirm CAR binding to promoter regions.
  • Correlate mRNA changes with functional assays (e.g., testosterone 6β-hydroxylation for CYP3A4 activity) .

Q. How does this compound interact with other nuclear receptors (e.g., PXR or Nrf2) in metabolic regulation?

While selective for CAR, off-target effects can occur at high concentrations. To assess crosstalk:

  • Perform receptor transactivation assays (e.g., PXR reporter lines).
  • Evaluate Nrf2/ARE pathway activity via NQO1 or HMOX1 expression.
  • Use dual-ligand treatments (e.g., with rifampicin for PXR) to identify synergistic/antagonistic effects .

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